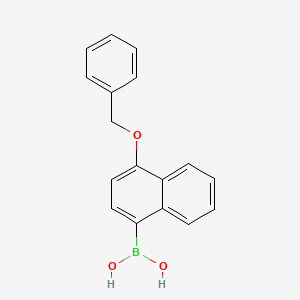

1-Benzyloxynaphthalene-4-boronic acid

Descripción general

Descripción

1-Benzyloxynaphthalene-4-boronic acid is an organic compound with the molecular formula C17H15BO3 and a molecular weight of 278.12 g/mol It is a boronic acid derivative, specifically a naphthalene-based boronic acid, which is characterized by the presence of a benzyloxy group at the 1-position and a boronic acid group at the 4-position of the naphthalene ring

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyloxynaphthalene-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The compound’s mode of Brønsted acidity depends on the medium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of a new Pd–C bond through oxidative addition . This bond is formed when palladium becomes oxidized through its donation of electrons .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Métodos De Preparación

The synthesis of 1-Benzyloxynaphthalene-4-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . The general procedure includes the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are usually mild and tolerant of various functional groups, making it an efficient method for synthesizing boronic acid derivatives .

Industrial production methods for boronic acids often involve the dehydration of boric acid with alcohols to form borate esters, which are then hydrolyzed to yield the desired boronic acid . This process is scalable and can be adapted for the large-scale production of this compound.

Análisis De Reacciones Químicas

1-Benzyloxynaphthalene-4-boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borinic acid.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Benzyloxynaphthalene-4-boronic acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

1-Benzyloxynaphthalene-4-boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-methoxyphenylboronic acid. While these compounds share similar reactivity due to the presence of the boronic acid group, this compound is unique in its structural features, particularly the naphthalene ring and benzyloxy group, which confer distinct electronic and steric properties .

Similar compounds include:

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

These compounds differ in their substituents and overall structure, which can influence their reactivity and applications.

Conclusion

This compound is a versatile and valuable compound in organic chemistry, with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important building block for the synthesis of complex molecules and advanced materials.

Actividad Biológica

1-Benzyloxynaphthalene-4-boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a naphthalene backbone with a benzyloxy substituent and a boronic acid functional group. The presence of the boronic acid allows for unique interactions with biological targets, making it a valuable compound in various applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols, which is crucial for its role in enzyme inhibition and receptor modulation. This interaction can influence pathways related to cancer cell proliferation and antimicrobial activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can reduce the viability of various cancer cell lines while sparing healthy cells. For instance, in a study involving prostate cancer cells (PC-3), treatment with 5 µM concentrations resulted in a decrease in cell viability to approximately 33%, while healthy cells maintained about 71% viability .

Table 1: Anticancer Activity Data

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| This compound | PC-3 (Prostate) | 5 | 33 |

| L929 (Healthy) | 5 | 71 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Studies indicate that boronic acids can exhibit varying degrees of activity against bacteria and fungi. The inhibition zones measured against Staphylococcus aureus showed significant growth inhibition, ranging from 7 mm to 13 mm depending on the concentration used .

Table 2: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 9 |

Case Studies

Several case studies have highlighted the efficacy of boronic acids, including this compound, in clinical settings:

- Prostate Cancer Treatment : A study focused on the use of boronic acids in reducing tumor size in animal models demonstrated promising results, leading to further investigation into their use as therapeutic agents in human trials .

- Inhibition of Nitric Oxide Synthase : Research indicated that compounds similar to this compound could effectively inhibit neuronal nitric oxide synthase (nNOS), suggesting potential applications in neuropharmacology .

Propiedades

IUPAC Name |

(4-phenylmethoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BO3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNWPEUXFDDPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.